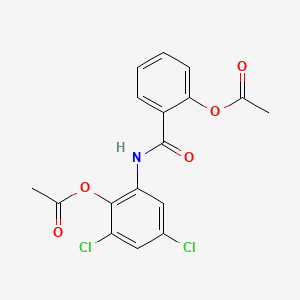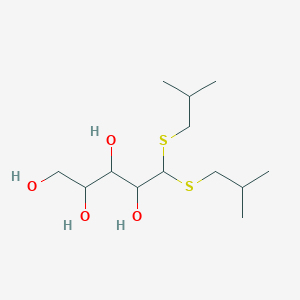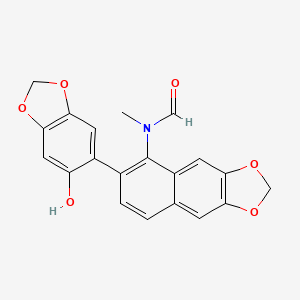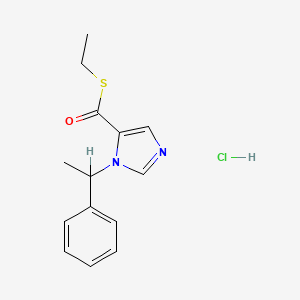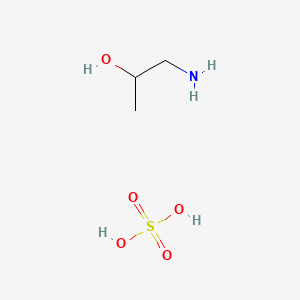
1-Aminopropan-2-ol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Aminopropan-2-ol can be synthesized through the addition of aqueous ammonia to propylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-Aminopropan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amino alcohols.
Common reagents used in these reactions include sulfuric acid, sodium or potassium dichromate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Aminopropan-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-aminopropan-2-ol involves its interaction with various molecular targets and pathways. For example, ®-1-aminopropan-2-ol is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in the biosynthesis of cobalamin. Additionally, its solubilizing properties make it effective in neutralizing fatty acids and sulfonic acid-based surfactants .
Comparación Con Compuestos Similares
1-Aminopropan-2-ol can be compared with other similar compounds, such as:
Diisopropanolamine (DIPA): Another amino alcohol with two isopropanol groups.
Triisopropanolamine (TIPA): An amino alcohol with three isopropanol groups.
2-Aminopropan-1-ol: A structural isomer with the amino group on the first carbon instead of the second.
These compounds share similar solubilizing and buffering properties but differ in their specific applications and chemical reactivity. 1-Aminopropan-2-ol is unique due to its chiral nature and its role in the biosynthesis of cobalamin .
Propiedades
Número CAS |
68910-01-0 |
|---|---|
Fórmula molecular |
C3H11NO5S |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
1-aminopropan-2-ol;sulfuric acid |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H2,1,2,3,4) |
Clave InChI |
YLLIQPGOKOGPOX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)O.OS(=O)(=O)O |
Números CAS relacionados |
85681-66-9 69362-06-7 97375-26-3 85681-65-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


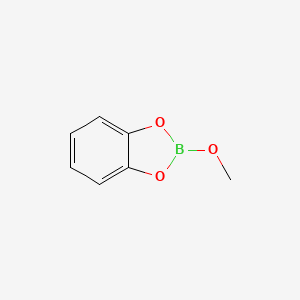
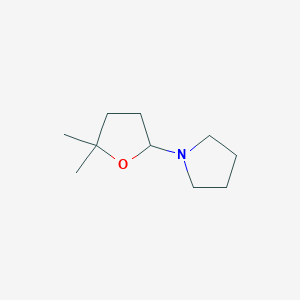
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
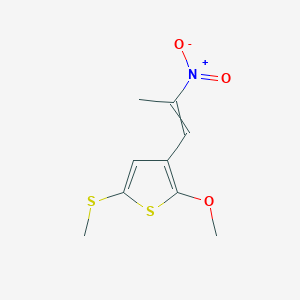
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
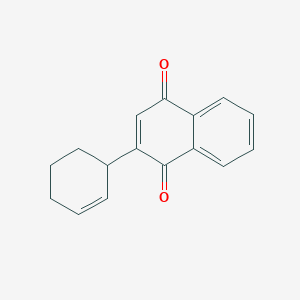
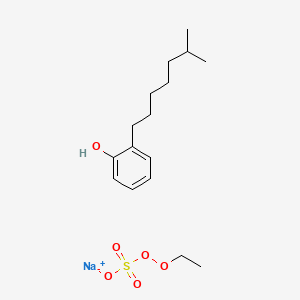

![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)
